2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H13NO It is a complex molecule featuring multiple aromatic rings and functional groups, including a formyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 2-({2-[(2-Carboxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile.
Reduction: Formation of 2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzaldehyde
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)aniline
Uniqueness
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and binding properties. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific research applications .
Properties
CAS No. |
823227-63-0 |
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Molecular Formula |
C24H13NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-formylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H13NO/c25-17-23-11-5-3-9-21(23)15-13-19-7-1-2-8-20(19)14-16-22-10-4-6-12-24(22)18-26/h1-12,18H |
InChI Key |
XZQZAHCGFRQNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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